6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or proteins involved in the growth and proliferation of cancer cells, inflammation, and microbial infections. Further studies are required to elucidate the exact mechanism of action of the compound.
Biochemical and Physiological Effects
This compound has been found to have significant biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, reduce inflammation by inhibiting the expression of pro-inflammatory cytokines, and inhibit the growth of various microbes. The compound has also been found to have minimal toxicity towards normal cells, making it a promising candidate for further study.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, stability, and low toxicity towards normal cells. However, the compound is relatively expensive and requires specialized equipment and expertise for its synthesis and analysis. Moreover, the exact mechanism of action of the compound is not fully understood, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to investigate its potential as a therapeutic agent for various diseases, including cancer, inflammation, and microbial infections. Another direction is to elucidate the exact mechanism of action of the compound and identify its molecular targets. Furthermore, the synthesis of analogs of the compound with improved potency and selectivity could lead to the development of more effective drugs. Finally, the development of novel methods for the synthesis and analysis of the compound could improve its accessibility and reduce its cost.
Synthesemethoden
The synthesis of 6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-methylphenol, 4-pyridinecarboxaldehyde, thiosemicarbazide, and triethyl orthoformate in the presence of a catalyst and solvent. The reaction proceeds through a series of intermediate steps to yield the final product. The synthesis method has been optimized to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
6-[(3-Methylphenoxy)methyl]-3-(4-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, antifungal, and anti-inflammatory properties. The compound has shown promising results in inhibiting the growth of cancer cells and reducing inflammation in animal models. It has also been found to have antimicrobial and antifungal activity against various pathogens.
Eigenschaften
Molekularformel |
C16H13N5OS |
---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
6-[(3-methylphenoxy)methyl]-3-pyridin-4-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H13N5OS/c1-11-3-2-4-13(9-11)22-10-14-20-21-15(18-19-16(21)23-14)12-5-7-17-8-6-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
MCXATWGIGFOVSW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Kanonische SMILES |
CC1=CC(=CC=C1)OCC2=NN3C(=NN=C3S2)C4=CC=NC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.